Propan-2-yl 4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-phenylbutanoate is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of butanoic acid and is known for its applications in various scientific and industrial fields. This compound is characterized by its phenyl group attached to the butanoic acid moiety, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 4-phenylbutanoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride followed by esterification with propan-2-ol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 4-phenylbutanoic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol, propan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-phenylbutanoic acid
Reduction: Propan-2-ol
Substitution: Amides or other substituted esters
Scientific Research Applications
Propan-2-yl 4-phenylbutanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: this compound is utilized in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism by which Propan-2-yl 4-phenylbutanoate exerts its effects depends on its specific application. For instance, in metabolic studies, it may act as a substrate for specific enzymes, leading to the production of metabolites that can be measured and analyzed. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Propan-2-yl 4-phenylbutanoate is similar to other esters and phenylbutanoic acid derivatives. its unique structure, particularly the presence of the propan-2-yl group, distinguishes it from other compounds. Similar compounds include:
Butyl phenylacetate
Ethyl phenylacetate
Methyl phenylacetate
These compounds share structural similarities but differ in their alkyl groups, leading to variations in their physical, chemical, and biological properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
propan-2-yl 4-phenylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)15-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI Key |
OFVJZRKRWNRKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.